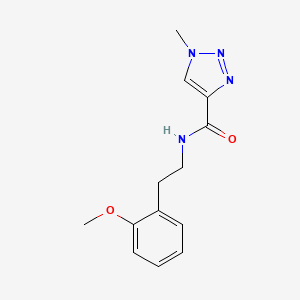

N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-17-9-11(15-16-17)13(18)14-8-7-10-5-3-4-6-12(10)19-2/h3-6,9H,7-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOZSRQOHZMHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article focuses on the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

- Formation of the Triazole Ring : The compound is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring from appropriate precursors.

- Carboxamide Formation : The carboxamide group is introduced through amide coupling reactions with carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against multiple cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |

| Triazole Derivative B | HCT-116 (Colon Cancer) | 3.5 |

| N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | HepG2 (Liver Cancer) | TBD |

The mechanism of action often involves the inhibition of key enzymes related to cell proliferation and survival pathways.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

The biological activity of N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may involve:

- Inhibition of Enzyme Activity : Similar triazoles have been shown to inhibit enzymes such as thymidylate synthase and topoisomerases.

- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have explored the biological effects of triazole derivatives:

-

Study on Anticancer Efficacy : A study evaluated the effects of triazole derivatives on MCF-7 cells and found that certain modifications enhanced cytotoxicity significantly.

"The introduction of electron-donating groups on the phenyl ring notably increased the anticancer activity against MCF-7 cells" .

-

Antimicrobial Evaluation : Another study assessed various triazoles against Gram-positive and Gram-negative bacteria and found promising results for compounds similar to N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

"The compound exhibited strong inhibition against both E. coli and S. aureus strains" .

Comparison with Similar Compounds

The 1H-1,2,3-triazole-4-carboxamide scaffold is widely explored in medicinal chemistry.

Substituent Variations and Structural Diversity

Table 1: Key Structural Analogs and Their Substituents

*Calculated from molecular formula C15H16N4O3.

†Calculated from C19H17ClN4O2.

‡Calculated from C18H20N4O3.

Key Observations:

Aryl Group Influence: The target compound’s 2-methoxyphenethyl group (vs. Dichlorophenyl (MKA038, ) and chlorophenyl () substituents introduce electron-withdrawing effects, which could modulate electronic properties and metabolic stability.

Amide Substituent Diversity :

- Heterocyclic groups (e.g., furan-2-ylmethyl in MKA038 ) may improve solubility but reduce lipophilicity compared to aromatic substituents.

- Ethoxy groups () vs. methoxy groups (target) alter steric and electronic profiles, influencing pharmacokinetics.

Key Observations:

- Yield Variability : High yields (e.g., 88% in ) are achieved with optimized stoichiometry (e.g., 1:25 triazole ester to ethylenediamine ratio). Lower yields (e.g., 19% for MKA038 ) may reflect challenges in purifying polar substituents.

Key Observations:

- MIF Inhibition : MKA038’s dichlorophenyl and furan groups contribute to its sub-micromolar potency, highlighting the role of halogenated aryl groups in target engagement .

- Anticancer Potential: Hydrogen-bonding interactions in triazole carboxamides (e.g., ) underscore the importance of the amide linker in biological activity.

Q & A

Q. Validation methods :

- NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent placement .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .

- HPLC (>95% purity) to ensure absence of byproducts .

Basic: What physicochemical properties of this compound are critical for experimental design, and how can solubility challenges be addressed?

Answer :

Key properties include:

- Molecular weight : ~311 g/mol (analogous to triazole carboxamides in ).

- LogP : Estimated >2 (hydrophobic due to methoxyphenethyl group), impacting cellular uptake.

- Aqueous solubility : Likely low (similar to ’s triazole derivatives), necessitating solvents like DMSO or surfactants (e.g., Tween-80) for in vitro assays.

Q. Mitigation strategies :

- Use lyophilization for stable stock solutions.

- Salt formation or co-solvent systems (PEG-400/water) for in vivo studies .

Advanced: How can researchers resolve discrepancies in enzymatic inhibition data (e.g., IC50 variability) across studies?

Answer :

Contradictions may arise from:

- Assay conditions (pH, temperature, co-factors).

- Enzyme isoform specificity (e.g., COX-2 vs. COX-1 in ).

- Compound stability under assay conditions.

Q. Methodological solutions :

- Standardize protocols using positive controls (e.g., celecoxib for COX-2).

- Perform time-resolved activity assays to detect degradation.

- Validate results with orthogonal techniques (e.g., SPR for binding affinity) .

Advanced: What crystallographic strategies are optimal for determining this compound’s structure, and how does SHELXL enhance refinement?

Answer :

Single-crystal X-ray diffraction is preferred:

Grow crystals via vapor diffusion (e.g., DMSO/water).

Collect data at 100 K to minimize thermal motion.

Q. SHELXL advantages :

- Robust handling of anisotropic displacement parameters and twinned data .

- Integration with WinGX/ORTEP for visualization and geometry validation .

- Example refinement: Use the HKLF 4 format for multi-component crystals .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer :

SAR design :

- Variations : Modify the methoxyphenethyl group (e.g., halogenation) or triazole substituents (e.g., bulky tert-butyl groups as in ).

- In vitro testing : Assess inhibitory activity against targets (e.g., kinases, COX-2) .

- Computational docking : Use AutoDock Vina to predict binding modes with active sites .

Q. Key parameters :

- IC50 values for potency.

- Selectivity ratios (e.g., COX-2/COX-1) .

Basic: What storage conditions and stability protocols ensure experimental reproducibility?

Q. Answer :

- Storage : -20°C in anhydrous DMSO (avoid freeze-thaw cycles; analogous to ).

- Stability assessment :

- HPLC-UV at 0, 3, 6 months to detect degradation.

- LC-MS for identifying hydrolyzed/byproduct peaks.

Advanced: What in silico approaches predict this compound’s binding affinity to therapeutic targets like kinases?

Answer :

Workflow :

Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions (e.g., with TYK2 or β-catenin; see ).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free-energy calculations : Apply MM-PBSA to estimate ΔGbinding .

Validation : Compare computational IC50 with experimental enzyme assays .

Advanced: How does the 2-methoxyphenethyl group influence pharmacokinetics, and what models evaluate this?

Answer :

Impact :

- Increased lipophilicity : Enhances blood-brain barrier permeability but may reduce aqueous solubility.

- Metabolic stability : Assess via liver microsome assays (human/rat) to measure t1/2.

Q. In vitro models :

- Caco-2 monolayers for intestinal absorption.

- Plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.